molecular formula C18H27N3O2 B6992045 N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine

Cat. No.: B6992045
M. Wt: 317.4 g/mol
InChI Key: XEVOPAYQLUCMJK-UHFFFAOYSA-N
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Description

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-21(5-2)11-13-22-17-8-6-16(7-9-17)14-20-15(3)18-19-10-12-23-18/h6-10,12,15,20H,4-5,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOPAYQLUCMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CNC(C)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Introduction of the diethylaminoethoxy group: This can be done through nucleophilic substitution reactions where the diethylaminoethanol reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological membranes, while the oxazole ring may participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride: Similar in structure but with different functional groups.

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the aromatic and oxazole components.

Uniqueness

N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-(1,3-oxazol-2-yl)ethanamine is unique due to its combination of aromatic, ether, and oxazole functionalities, which confer distinct chemical and biological properties not found in simpler analogs.

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